molecular formula C8H8N4S2 B8755645 N-(2-Amino-1,3-benzothiazol-5-yl)thiourea CAS No. 659742-96-8

N-(2-Amino-1,3-benzothiazol-5-yl)thiourea

Cat. No. B8755645
CAS RN: 659742-96-8
M. Wt: 224.3 g/mol
InChI Key: PZAPYNVOYKDPIG-UHFFFAOYSA-N
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Description

N-(2-Amino-1,3-benzothiazol-5-yl)thiourea is a useful research compound. Its molecular formula is C8H8N4S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Amino-1,3-benzothiazol-5-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Amino-1,3-benzothiazol-5-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

659742-96-8

Product Name

N-(2-Amino-1,3-benzothiazol-5-yl)thiourea

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

(2-amino-1,3-benzothiazol-5-yl)thiourea

InChI

InChI=1S/C8H8N4S2/c9-7(13)11-4-1-2-6-5(3-4)12-8(10)14-6/h1-3H,(H2,10,12)(H3,9,11,13)

InChI Key

PZAPYNVOYKDPIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)N=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of anhydrous methanol (213 mL) was added sodium methoxide (1.15 g) and 1-(2-amino-benzothiazol-5-yl)-3-benzoyl-thiourea (Example 17, 3.5 g). The resulting mixture was stirred at room temperature for 3 hours. The mixture was concentrated and the residue was poured into water (300 mL). The mixture was extracted using ethyl acetate (3×200 mL). The combined organic fractions were dried over magnesium sulfate, filtered and concentrated (1.61 g, 67%). 1H-NMR (DMSO d6) δ: 9.64 (s, 1H), 760–7.37 (m, 6H), 6.96 (d, 1H, J=8.3 Hz); MS (ESI) 224.8 (M+1, 100%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
1-(2-amino-benzothiazol-5-yl)-3-benzoyl-thiourea
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One

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